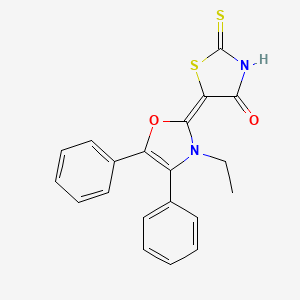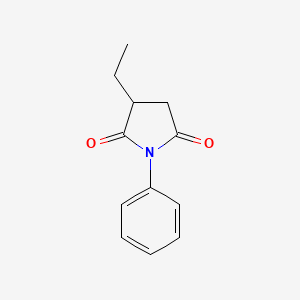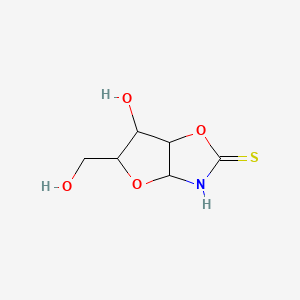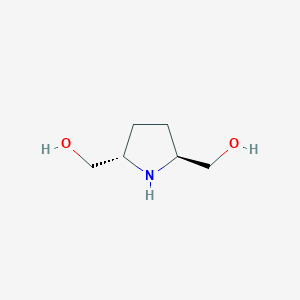
(2R,5R)-Pyrrolidine-2,5-diyldimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxymethyl groups attached to a pyrrolidine ring, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol typically involves the reduction of corresponding pyrrolidine derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of pyrrolidine derivatives in large-scale operations .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-Pyrrolidine-2,5-diyldimethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C or PtO2.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: More reduced pyrrolidine derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2R,5R)-Pyrrolidine-2,5-diyldimethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,5R)-Pyrrolidine-2,5-diyldimethanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the functional groups present and the specific biological context . The compound’s hydroxymethyl groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-2,5-Diphenylpyrrolidine: Similar in structure but with phenyl groups instead of hydroxymethyl groups.
(2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: Another chiral compound with different functional groups.
(2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine: Similar in having hydroxymethyl groups but with additional hydroxyl groups.
Uniqueness
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is unique due to its specific stereochemistry and the presence of two hydroxymethyl groups, which confer distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
[(2S,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
ITNFYTQOVXXQNN-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@H](N[C@@H]1CO)CO |
SMILES canónico |
C1CC(NC1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


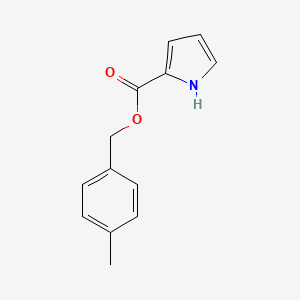
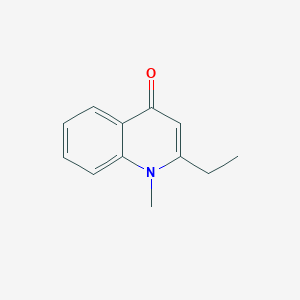

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
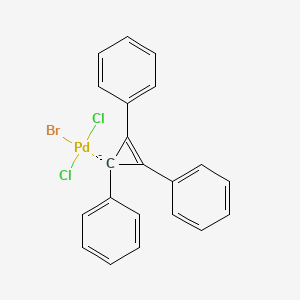
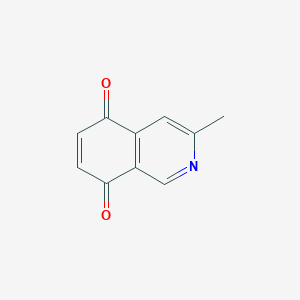
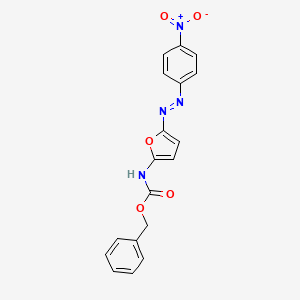
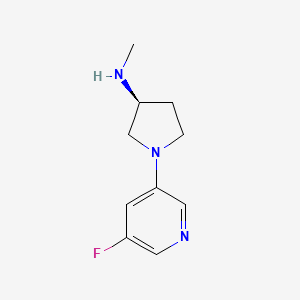

![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
